
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoxazole ring, a chlorofluorophenyl group, and a dimethylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain a high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new compounds with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-fluorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N,N-dimethylcarbamate
Uniqueness
Compared to similar compounds, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance its reactivity and biological activity, making it a more potent compound in various applications. The combination of these substituents also allows for greater versatility in chemical modifications, leading to the development of new derivatives with improved properties .
Propiedades
Número CAS |
104029-82-5 |
|---|---|
Fórmula molecular |
C17H14ClFN2O3 |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-21(2)17(22)24-15(14-10(18)6-5-7-11(14)19)16-20-12-8-3-4-9-13(12)23-16/h3-9,15H,1-2H3 |
Clave InChI |
GYKOHPYMEGFDGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



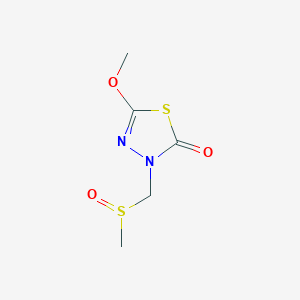
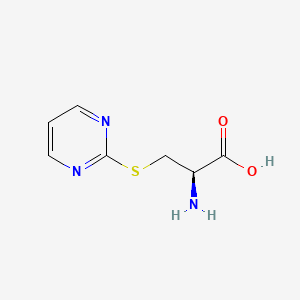
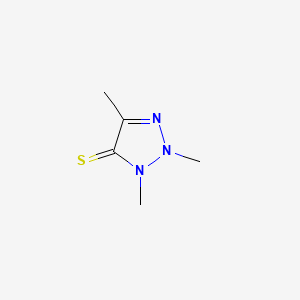
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)


![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
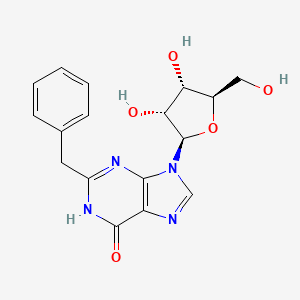
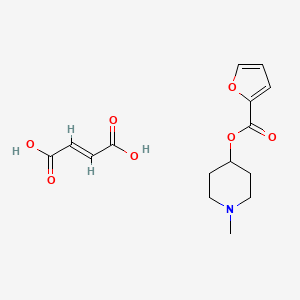
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
